3-(甲基氨基)-3,4-二氢喹唑啉-4-酮

描述

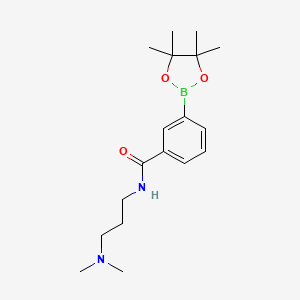

3-(Methylamino)-3,4-dihydroquinazolin-4-one is a derivative of the dihydroquinazolinone family, a class of compounds known for their diverse biological activities. The compound is structurally characterized by the presence of a quinazolinone core, a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a methylamino group at the 3-position.

Synthesis Analysis

The synthesis of dihydroquinazolinone derivatives can be achieved through various methods. One effective catalytic system for the synthesis of 3,4-dihydroquinazolinones involves the use of 1-methylimidazolium hydrogen sulfate with chlorotrimethylsilane under thermal and solvent-free conditions, which provides high yields of the products in a short time . Another approach for synthesizing dihydroquinazolines, including 3,4-dihydroquinazolinones, is from 2-aminobenzylamine using selective N-acylation and cesium carbonate-mediated N-alkylation reactions, followed by microwave-assisted ring closure . Additionally, the reaction of 3-(2'-chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one with various reagents in the presence of sodium ethoxide can lead to the formation of 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives with potential antimicrobial properties .

Molecular Structure Analysis

The molecular structure of dihydroquinazolinone derivatives can be elucidated using various spectroscopic techniques such as IR and 1H-NMR . X-ray crystallography can also be employed to confirm the structure of related intermediates, providing detailed information on the crystal system, cell dimensions, and molecular geometry .

Chemical Reactions Analysis

Dihydroquinazolinones can undergo various chemical reactions to yield a wide range of biologically active compounds. For instance, the alkylation of oxazoloquinolinones, which are intermediates in the synthesis of aminocarbostyrils, can lead to the formation of quinolin-2(1H)-one analogs with antiallergic activity . Additionally, the C-acylation of active methylene compounds with 2-methyl-3,1-benzoxazin-4-one under basic conditions can lead to the formation of 3-substituted 4-hydroxyquinolin-2(1H)-ones . Moreover, the condensation of 2-amino-3-methylquinazolin-4-one with formamides yields formamidines of the quinazolinone series .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquinazolinone derivatives can be characterized by their spectral data and physical characteristics, such as melting points and Rf values in chromatography . The antimicrobial and anti-inflammatory activities of these compounds can be assessed through biological evaluation studies, revealing their potential as therapeutic agents . The synthesis of these compounds can also be optimized for environmental friendliness by using eco-friendly solvents and catalysts .

科学研究应用

合成和化学性质

- 合成和烷基化: 3-(甲基氨基)-3,4-二氢喹唑啉-4-酮衍生物可以通过将某些羟基化合物与腈反应来合成。这些化合物可以在氮原子上发生甲基化,并在特定条件下,杂环可以开启,形成相应的酰胺 (Gromachevskaya et al., 2017)。

抗肿瘤和抗微生物活性

- 抗肿瘤活性: 3-(甲基氨基)-3,4-二氢喹唑啉-4-酮的某些衍生物显示出对肿瘤细胞的抑制作用。例如,一些化合物对各种肿瘤细胞表现出显著的抗增殖活性,具有作为抗癌药物开发的潜力 (Zhang et al., 2021)。

- 抗微生物剂: 含有3-(甲基氨基)-3,4-二氢喹唑啉-4-酮基团的化合物已被研究其抗微生物性能。一些衍生物正在探索作为具有特定活性的潜在抗微生物剂 (Mallur & Badami, 2001)。

药物研究

- 合成药用化合物: 研究重点是合成具有3-(甲基氨基)-3,4-二氢喹唑啉-4-酮衍生物的新化合物,用于潜在的药物应用。这些研究包括抗抽搐、镇痛和抗HIV药物的开发,显示了广泛的药物应用领域 (Archana et al., 2002)。

方法创新

- 环保合成方法: 着重于开发更环保的方法来合成3-(甲基氨基)-3,4-二氢喹唑啉-4-酮衍生物。这包括使用环保溶剂和催化剂,突显了制药研究中朝着更绿色化学的转变 (Almarhoon et al., 2019)。

安全和危害

This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that need to be taken when handling it.

未来方向

This would involve discussing potential future research directions, such as new applications for the compound or new methods for its synthesis.

For a specific compound like “3-(Methylamino)-3,4-dihydroquinazolin-4-one”, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available on all these aspects, especially if they are new or not widely studied. If you have access to scientific databases or a library, they may be able to help you find more information. You could also consider reaching out to researchers who specialize in this area.

属性

IUPAC Name |

3-(methylamino)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-10-12-6-11-8-5-3-2-4-7(8)9(12)13/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSIQISCRSIACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=NC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380368 | |

| Record name | 3-(Methylamino)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylamino)quinazolin-4(3H)-one | |

CAS RN |

60512-86-9 | |

| Record name | 3-(Methylamino)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)